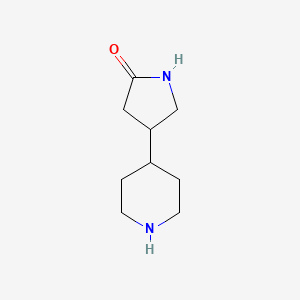

4-(Piperidin-4-yl)pyrrolidin-2-one

Description

Significance of Nitrogen-Containing Heterocycles in Organic Synthesis and Drug Discovery Research

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and organic synthesis, forming the structural basis for a vast array of biologically active molecules. openmedicinalchemistryjournal.com These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are ubiquitous in nature and are fundamental components of many essential biomolecules, including DNA, RNA, vitamins, and hormones. nih.gov

The significance of these scaffolds in drug discovery is highlighted by the fact that a majority of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com Their prevalence stems from several key properties:

Structural Diversity: The presence and nature of the nitrogen heteroatom allow for extensive structural and functional diversification, enabling the fine-tuning of compounds for specific biological targets. openmedicinalchemistryjournal.comelsevierpure.com

Biological Mimicry: Nitrogen heterocycles can mimic the structures of various natural products and endogenous metabolites, facilitating their interaction with biological systems. openmedicinalchemistryjournal.comelsevierpure.com

Physicochemical Properties: The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor or donor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

Broad-Spectrum Bioactivity: These compounds exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, antimalarial, and anti-inflammatory properties. nih.govmdpi.com

This versatility makes nitrogen-containing heterocycles privileged structures in the design of new therapeutic agents. openmedicinalchemistryjournal.com

Historical Context of Pyrrolidin-2-one and Piperidine (B6355638) Derivatives as Core Structures in Bioactive Compounds

Both the pyrrolidin-2-one and piperidine rings have independently established themselves as critical scaffolds in the development of numerous bioactive compounds and pharmaceuticals.

The pyrrolidine (B122466) ring , a five-membered saturated heterocycle, and its derivatives are among the most utilized scaffolds in pharmaceutical sciences. nih.gov The pyrrolidin-2-one structure, a lactam derivative of pyrrolidine, is a key feature in a variety of pharmacologically active molecules. The interest in this scaffold is driven by its ability to provide a three-dimensional structure that can efficiently explore pharmacophore space, a key aspect in modern drug design. nih.govresearchgate.net Pyrrolidine derivatives have been successfully developed into agents with a wide range of therapeutic applications, including anticonvulsant, anticancer, and antibacterial activities. nih.govfrontiersin.org

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a pivotal building block in the pharmaceutical industry. bohrium.comresearchgate.net Its derivatives are integral to a multitude of drugs with diverse therapeutic uses, such as analgesics, antipsychotics, and antihistamines. researchgate.netresearchgate.net Specifically, the piperidin-4-one substructure is a versatile intermediate used in the synthesis of compounds with significant pharmacological activities, including anticancer and anti-HIV properties. nih.gov The piperidine moiety is often incorporated into drug candidates to enhance therapeutic properties and improve pharmacokinetic profiles. bohrium.com

The historical success of these two individual scaffolds provides a strong foundation for their combined use in novel chemical entities.

Rationale for Investigating the 4-(Piperidin-4-yl)pyrrolidin-2-one System as a Research Subject

The rationale for investigating the this compound system is based on the principle of molecular hybridization, a strategy in drug design that combines two or more pharmacophores (structural units with known biological activity) to create a new hybrid compound with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties.

By covalently linking the pyrrolidin-2-one scaffold at its 4-position to the 4-position of a piperidine ring, a novel and rigid three-dimensional structure is created. This specific linkage offers several potential advantages:

Novelty and Patentability: The unique combination creates a new chemical space, offering opportunities for the discovery of compounds with novel biological activities and intellectual property potential.

Synergistic or Additive Effects: Combining two privileged scaffolds may lead to compounds that exhibit synergistic or additive biological effects, or possess a completely new pharmacological profile. Research on related structures, such as 4-(1-pyrrolidinyl) piperidine derivatives, has shown significant analgesic activity, demonstrating the potential of combining these two rings. researchgate.net

Modulation of Physicochemical Properties: The combination of the two rings can modulate key properties such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's viability as a drug candidate. The piperidine ring, in particular, is considered a valuable structure for improving pharmacokinetics. bohrium.com

Structural Rigidity and Conformational Control: The spiro-like or directly linked arrangement can confer a degree of conformational rigidity, which can be advantageous for selective binding to a biological target by reducing the entropic penalty upon binding.

Overview of Academic Research Directions for Structural Elucidation and Mechanistic Inquiry

Academic and industrial research into scaffolds like this compound typically follows a multi-faceted approach encompassing synthesis, structural analysis, and biological evaluation.

Synthesis and Derivatization: The initial focus is on developing efficient synthetic routes to the core scaffold. googleapis.com Subsequently, a library of derivatives is often created by introducing various substituents on the nitrogen atoms of both the piperidine and pyrrolidin-2-one rings, or on other available positions. This allows for the systematic exploration of the chemical space around the core structure.

Structural Elucidation: Rigorous characterization of the synthesized compounds is essential. Standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are employed to confirm the chemical structures. researchgate.net In cases where stereochemistry is a factor, X-ray crystallography may be used to determine the absolute configuration and conformational preferences of the molecule. nih.gov

Biological Screening and Structure-Activity Relationship (SAR) Studies: The synthesized compounds are screened against a panel of biological targets to identify potential therapeutic applications. Once an initial "hit" is identified, SAR studies are conducted to understand how different chemical modifications affect biological activity. nih.govresearchgate.net This iterative process of synthesis and testing is crucial for optimizing the potency and selectivity of lead compounds.

Mechanistic Inquiry and Target Identification: For compounds showing significant biological activity, further research is directed at elucidating their mechanism of action. This can involve a variety of experimental and computational methods:

Biochemical Assays: To determine if the compound inhibits a specific enzyme or binds to a particular receptor. For example, studies on related scaffolds have investigated the inhibition of NLRP3 ATPase activity or prolyl-tRNA synthetase. nih.govgriffith.edu.au

Molecular Docking: Computational simulations are used to predict and analyze the binding mode of the compound within the active site of its biological target, providing insights that can guide further optimization. nih.gov

Pharmacokinetic Profiling: Evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of promising compounds is conducted to assess their drug-like characteristics and potential for in vivo efficacy. nih.govnih.gov

The following tables summarize representative research findings for derivatives containing the constituent scaffolds, illustrating the types of data generated in such research programs.

Table 1: Examples of Biological Activity in Pyrrolidine-Containing Compounds

| Compound Type | Biological Target/Activity | Potency Metric | Reference |

|---|---|---|---|

| (S)-pyrrolidine derivative | CXCR4 Receptor Antagonist | IC50 = 79 nM | nih.gov |

| Pyrrolidine-2,5-dione-acetamide | Anticonvulsant (MES test) | ED50 = 80.38 mg/kg | nih.gov |

| N-benzoylthiourea-pyrrolidine | Acetylcholinesterase Inhibitor | IC50 = 0.029 µM | frontiersin.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidin-2-one |

| Piperidine |

| Pyrrolidine |

| Piperidin-4-one |

| 4-(1-pyrrolidinyl) piperidine |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| (S)-pyrrolidine |

| Pyrrolidine-2,5-dione-acetamide |

| N-benzoylthiourea-pyrrolidine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHLWCBBZWSJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565677-59-9 | |

| Record name | 4-(piperidin-4-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Piperidin 4 Yl Pyrrolidin 2 One and Its Structural Analogues

Development of Novel and Efficient Synthetic Pathways

The construction of the 4-(piperidin-4-yl)pyrrolidin-2-one core requires careful strategic planning to control connectivity and stereochemistry. Modern synthetic efforts are focused on pathways that are not only high-yielding but also selective, efficient, and sustainable.

Chemo- and Regioselective Synthetic Strategies

Chemo- and regioselectivity are critical in the synthesis of complex molecules like this compound to avoid the formation of undesired isomers and simplify purification. Key strategies often involve the sequential or tandem formation of the heterocyclic rings.

One powerful approach is the intramolecular aza-Michael addition . ntu.edu.sgrsc.org This strategy involves designing a linear precursor that contains both a nitrogen nucleophile and a Michael acceptor. The regiochemical outcome (i.e., the size of the ring formed) is dictated by the distance between these two functional groups. For the synthesis of the pyrrolidin-2-one ring, a 5-endo cyclization is required. While 5-endo-trig cyclizations are generally listed as unfavorable under Baldwin's rules, they can be facilitated under specific catalytic conditions or by using activated substrates. ntu.edu.sg A plausible route to the target scaffold could involve the Michael addition of an amine (such as a derivative of 4-aminopiperidine) to an α,β-unsaturated ester, followed by intramolecular amidation to form the γ-lactam ring.

Reductive amination of dicarbonyl compounds represents another highly efficient and selective pathway. The reaction of a 1,4-dicarbonyl compound with a primary amine can lead to the formation of a pyrrolidine (B122466) ring through a successive reductive amination process, often catalyzed by transition metals like iridium. nih.gov To construct the this compound scaffold, one could envision a strategy starting with a piperidine-containing amine and a suitable keto-ester, where intramolecular cyclization follows an initial intermolecular reductive amination.

Furthermore, catalyst-controlled selectivity has been demonstrated in dehydrogenation reactions. For instance, an Au/CeO2 catalyst system can control the product selectivity in reactions between cyclohexenones and amines, leading to various products, including m-phenylenediamine (B132917) derivatives through a sequence of addition and dehydrogenation steps. acs.org Such catalyst systems highlight the potential for developing highly selective methods for complex heterocyclic synthesis.

Enantioselective and Diastereoselective Synthesis of the Scaffold

Given that the 4-position of the pyrrolidin-2-one ring is a stereocenter, controlling its configuration is crucial for developing single-isomer pharmaceutical agents. Biocatalysis has emerged as a powerful tool for this purpose.

A notable example is the use of transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. acs.org This biocatalytic approach employs pyridoxal-5′-phosphate (PLP)-dependent enzymes to transfer an amino group from an amine donor to a prochiral ketone. The resulting amino ketone undergoes spontaneous intramolecular cyclization to yield the chiral heterocycle. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target heterocycle can be accessed with excellent enantiomeric excess (>95% ee). acs.org This strategy could be adapted to synthesize enantiopure this compound by starting with a precursor like 3-(piperidin-4-yl)-5-chloropentan-2-one.

| Substrate (ω-chloroketone) | Transaminase (TA) | Product | Yield | Enantiomeric Excess (ee) |

| 5-Chloro-1-phenylpentan-1-one | (R)-TA | (R)-2-Phenylpyrrolidine | 90% | >99.5% |

| 5-Chloro-1-phenylpentan-1-one | (S)-TA | (S)-2-Phenylpyrrolidine | 88% | >99.5% |

| 5-Chloro-1-(p-tolyl)pentan-1-one | (R)-TA | (R)-2-(p-Tolyl)pyrrolidine | 84% | >99.5% |

| 6-Chloro-1-phenylhexan-1-one | (R)-TA | (R)-2-Phenylpiperidine | 50% | >99.5% |

Table 1: Examples of Enantiocomplementary Synthesis of Cyclic Amines using Transaminases. Data sourced from JACS Au, 2023. acs.org

Traditional methods, such as asymmetric Michael additions using chiral organocatalysts, also provide a viable route to enantiomerically enriched 4-substituted pyrrolidin-2-ones. organic-chemistry.org

Atom-Economical and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes sustainability, favoring reactions that are atom-economical (incorporating most atoms from the reactants into the final product) and utilize environmentally benign conditions. wikipedia.org

Reductive amination is a prime example of an atom-economical reaction, as the primary byproduct is water. nih.govsynplechem.com High-throughput screening kits for reductive amination are commercially available, streamlining the discovery of new chemical entities. synplechem.com Similarly, the aforementioned biocatalytic transaminase cascades are conducted in aqueous media under mild conditions, representing a green alternative to traditional organic synthesis. acs.org

Another strategy is the development of reagentless protocols. A 100% atom-economic iodosulfenylation of alkynes has been reported using only iodine and disulfides, showcasing a sustainable method to access functionalized alkenes that could serve as precursors for heterocyclic synthesis. nsf.gov The principles of designing such highly efficient, low-waste reactions are directly applicable to the development of future synthetic routes toward the this compound framework.

Precursor Chemistry and Stereocontrolled Introduction of Substructures

The synthesis of the target scaffold relies heavily on the strategic preparation of key precursors where stereocenters are introduced in a controlled manner. The assembly can be approached by either forming the pyrrolidinone ring onto a pre-existing piperidine (B6355638) or vice versa.

A common strategy for synthesizing 4-piperidones involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil Alternatively, substituted pyridines can be hydrogenated to piperidines, although this often requires harsh conditions. dtic.mil

For the pyrrolidinone portion, a classic approach involves the cyclization of γ-amino acids or their ester derivatives. The synthesis of racemic 4-substituted pyrrolidinones has been well-documented. acs.org A powerful method for stereocontrolled synthesis involves starting with chiral precursors. For example, transaminase-triggered cyclizations begin with readily available ω-chloroketones, which are converted into chiral amino ketones that cyclize in situ. acs.org This method elegantly combines precursor synthesis and stereocontrol in a single biocatalytic step.

Another advanced strategy is the intramolecular endo-aza-Michael addition, which requires the synthesis of a precursor containing both the nitrogen nucleophile and the activated alkene within the same molecule. ntu.edu.sgrsc.org The stereochemical outcome of the cyclization is then influenced by the existing stereocenters in the acyclic precursor.

Modular Derivatization Strategies for the Pyrrolidin-2-one Core

Once the core this compound scaffold is assembled, its properties can be fine-tuned through derivatization. The pyrrolidin-2-one ring offers two primary sites for modification: the nitrogen atom (N1) and the carbon atom adjacent to the carbonyl (C5).

The nitrogen atom of the lactam can be functionalized via N-alkylation or N-acylation . The direct alkylation of related lactam systems, such as pyrimidin-2(1H)-ones, often yields a mixture of N- and O-alkylated products, with the ratio depending on the substrate and reaction conditions. acs.org To achieve selective N-alkylation on the pyrrolidin-2-one nitrogen, specific conditions such as using a strong base (e.g., sodium hydride) followed by an alkyl halide are typically employed.

Functionalization at the C5 position is more challenging but can be achieved through enolate chemistry. Deprotonation of the C5-protons using a strong base can generate an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups, further expanding the chemical space around the core scaffold.

Functionalization Approaches for the Piperidine Moiety

The piperidine ring provides numerous opportunities for derivatization, primarily at the ring nitrogen and at the various C-H bonds.

N-Functionalization of the piperidine nitrogen is the most common derivatization strategy. The secondary amine is readily alkylated, acylated, or arylated to install a wide variety of substituents. These modifications are known to significantly impact the pharmacological properties of piperidine-containing drugs. researchgate.netnih.govresearchgate.net For example, 4-(1-pyrrolidinyl)piperidine (B154721) has been used as a reactant to synthesize a range of N-substituted analogues by reacting it with phenacyl bromides. sigmaaldrich.com

Direct C–H functionalization has emerged as a state-of-the-art strategy for late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net For the piperidine ring, site selectivity can be controlled by the choice of catalyst and directing group. nih.govacs.org

C4-Functionalization : Using an aminoquinoline-based directing group attached to the piperidine nitrogen, palladium-catalyzed C-H arylation can be directed to the C4 position. acs.org

C2-Functionalization : The C2 position is electronically activated, and rhodium-catalyzed C-H insertion reactions can introduce substituents at this site. nih.gov

C3-Functionalization : This position is electronically deactivated, making direct functionalization difficult. An indirect approach involves the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by stereoselective reductive ring-opening to achieve 3-substitution. nih.gov

These advanced methods allow for precise, late-stage diversification of the this compound scaffold, enabling the systematic exploration of structure-activity relationships.

| Strategy | Position | Catalyst/Reagent | Directing Group (DG) | Comments |

| C-H Arylation | C4 | Pd(OAc)₂ | Aminoquinoline Amide | Direct functionalization of the remote C4-H bond. acs.org |

| C-H Insertion | C2 | Rh₂(R-TPPTTL)₄ | N-Brosyl | Electronically favored position. nih.gov |

| C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Catalyst and DG control overrides electronic preference for C2. nih.gov |

| Cyclopropanation/Ring-Opening | C3 | Rh₂(OAc)₄ then H₂/Pd-C | N-Boc | Indirect, multi-step approach for the deactivated position. nih.gov |

Table 2: Site-Selective C-H Functionalization Strategies for the Piperidine Ring. nih.govacs.org

High-Throughput Parallel Synthesis and Chemical Library Generation Based on the Scaffold

The imperative in modern drug discovery to rapidly explore vast chemical space has propelled the development of high-throughput parallel synthesis and the generation of diverse chemical libraries. The this compound scaffold, a privileged structural motif present in a variety of biologically active agents, serves as an exemplary core for the application of these advanced methodologies. By systematically modifying the scaffold at key positions, chemists can generate large collections of related compounds, enabling a thorough investigation of structure-activity relationships (SAR).

High-throughput synthesis platforms are instrumental in accelerating the drug discovery process. youtube.com These systems, often automated, allow for numerous reactions to be conducted simultaneously under precisely controlled conditions. youtube.com This parallel approach is a departure from traditional, sequential synthesis, offering significant gains in efficiency and throughput. youtube.com For a scaffold such as this compound, which possesses multiple points for diversification, parallel synthesis is the key to unlocking its full potential in medicinal chemistry programs.

The generation of a chemical library from the this compound core typically involves a "split-pool" or parallel synthesis strategy. nih.gov In this approach, a common intermediate is divided into multiple portions, with each aliquot being treated with a unique building block. This process can be repeated over several synthetic steps, leading to an exponential increase in the number of final compounds. nih.gov The resulting library of molecules can then be screened for biological activity, with hits being rapidly identified and optimized.

A representative, albeit simplified, strategy for the parallel synthesis of a library based on the this compound scaffold is outlined below. This hypothetical library focuses on diversification at the piperidine nitrogen (R¹) and the pyrrolidinone nitrogen (R²).

Scheme 1: Hypothetical Parallel Synthesis Route

Step 1: Core Synthesis A suitable protected precursor of the this compound scaffold is synthesized. For the purpose of this example, let's assume the piperidine nitrogen is protected with a Boc group, and the pyrrolidinone nitrogen is unsubstituted.

Step 2: Diversification of the Pyrrolidinone Nitrogen (R²) The precursor is distributed into a 96-well reaction block. To each well, a different alkylating or acylating agent is added, leading to a variety of substituents at the R² position.

Step 3: Deprotection The Boc protecting group is removed under acidic conditions in a parallel fashion.

Step 4: Diversification of the Piperidine Nitrogen (R¹) The deprotected intermediates are then subjected to a second round of diversification. A diverse set of reagents, such as sulfonyl chlorides, carboxylic acids (for amide bond formation), or aldehydes (for reductive amination), are added to introduce a wide range of functional groups at the R¹ position.

This two-dimensional diversification strategy allows for the rapid generation of a large and varied library of compounds. The choice of building blocks is critical and is often guided by computational models to maximize the diversity and drug-like properties of the library.

The table below illustrates a small subset of a potential chemical library based on this scaffold, showcasing the diversity that can be achieved.

| Compound ID | R¹ (Piperidine Substituent) | R² (Pyrrolidinone Substituent) |

| L1-A1 | -SO₂CH₃ (Methanesulfonyl) | -CH₃ (Methyl) |

| L1-A2 | -SO₂CH₃ (Methanesulfonyl) | -CH₂CH₃ (Ethyl) |

| L1-A3 | -SO₂CH₃ (Methanesulfonyl) | -CH₂Ph (Benzyl) |

| L1-B1 | -C(O)Ph (Benzoyl) | -CH₃ (Methyl) |

| L1-B2 | -C(O)Ph (Benzoyl) | -CH₂CH₃ (Ethyl) |

| L1-B3 | -C(O)Ph (Benzoyl) | -CH₂Ph (Benzyl) |

| L1-C1 | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | -CH₃ (Methyl) |

| L1-C2 | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | -CH₂CH₃ (Ethyl) |

| L1-C3 | -CH₂-c-C₃H₅ (Cyclopropylmethyl) | -CH₂Ph (Benzyl) |

This systematic approach, combining robust synthetic chemistry with automated platforms, enables the efficient exploration of the chemical space surrounding the this compound scaffold. The resulting libraries are invaluable tools for identifying novel drug candidates and for elucidating the complex interplay between chemical structure and biological function.

Chemical Reactivity and Transformation Studies of 4 Piperidin 4 Yl Pyrrolidin 2 One

Exploration of Reaction Pathways Involving the Lactam Nitrogen and Carbonyl Group

The pyrrolidin-2-one ring contains a secondary amide (lactam) functionality, which is a site of various chemical transformations. The reactivity of the lactam is centered around its nitrogen atom and the adjacent carbonyl group.

The lactam nitrogen, being a secondary amine, can undergo N-alkylation and N-acylation reactions. However, the nucleophilicity of the lactam nitrogen is generally lower than that of the piperidine (B6355638) nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. Despite this, under appropriate conditions, selective functionalization can be achieved.

The carbonyl group of the lactam is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to an amine, which would result in the corresponding pyrrolidine (B122466) derivative. researchgate.netnih.govchemrevlett.com This transformation opens up the lactam ring and provides access to a different class of compounds with a secondary amine within the newly formed chain.

A one-pot sequential lactam reduction followed by a Joullié-Ugi reaction has been described for sugar-derived lactams, suggesting a potential pathway for the synthesis of complex peptidomimetics starting from similar lactam-containing scaffolds. nih.gov

Table 1: Representative Reactions of the Pyrrolidin-2-one Moiety (based on analogous structures)

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | Pyrrolidine | researchgate.netnih.govchemrevlett.com |

| Sequential Lactam Reduction/Joullié-Ugi Reaction | Schwartz's reagent, followed by Ugi components | Polyhydroxylated pyrrolidine peptidomimetics | nih.gov |

Investigation of Functional Group Interconversions on the Piperidine Ring System

The piperidine ring of 4-(piperidin-4-yl)pyrrolidin-2-one contains a secondary amine, which is a primary site for functionalization. This nitrogen atom is more nucleophilic than the lactam nitrogen, making it more susceptible to a variety of chemical transformations.

N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in modifying the physicochemical properties of the molecule, such as lipophilicity and basicity, which can be crucial for its biological activity. For instance, the synthesis of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine derivatives highlights the accessibility of the piperidine nitrogen for alkylation. nih.gov The basicity of the piperidine nitrogen plays a significant role in the activity of some derivatives, as demonstrated by the near inactivity of an N-benzoylpiperidine derivative in a study on acetylcholinesterase inhibitors. researchgate.net

Table 2: Representative Functional Group Interconversions on the Piperidine Ring (based on analogous structures)

| Reaction Type | Reagent(s)/Catalyst | Product Type | Reference(s) |

| N-Alkylation | Benzyl halides | N-Benzylpiperidine derivatives | nih.gov |

| N-Acylation | Benzoyl chloride | N-Benzoylpiperidine derivatives | researchgate.net |

| Conjugate Addition | Phenylboronic acid | 4-Phenylpiperidine derivatives | nih.gov |

Stereochemical Outcomes in Scaffold-Based Chemical Transformations

The stereochemistry of the 4-substituted piperidine and pyrrolidin-2-one rings is a critical aspect that can significantly influence the biological activity of the resulting derivatives. While the parent compound this compound is achiral, the introduction of substituents on either ring can create stereocenters.

In the synthesis of piperidin-4-one derivatives, the stereochemistry is often controlled by the synthetic method employed, with many reported crystal structures showing a chair conformation for the piperidine ring. chemrevlett.com For instance, in the synthesis of 2,6-diaryl-3-(4-arylthio)piperidin-4-ones, the piperidine rings were found to adopt a chair conformation with equatorially oriented 2,6-diaryl groups. chemrevlett.com

Stereoselective synthesis of related pyrrolidine derivatives has been achieved, for example, in the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, where a key step involved a one-pot reduction and regioselective cyclization.

While specific stereochemical studies on this compound are not extensively documented, the general principles of stereoselective synthesis for both piperidine and pyrrolidine rings are well-established and would be applicable to this scaffold. nih.gov

Studies on the Chemical Stability under Controlled Research Conditions

The chemical stability of this compound is an important parameter, particularly for its potential use in pharmaceutical development. The stability is influenced by the inherent properties of the lactam and piperidine rings.

The lactam ring can be susceptible to hydrolysis under either acidic or basic conditions, which would lead to the opening of the pyrrolidinone ring to form a γ-aminobutyric acid derivative. The rate of hydrolysis is dependent on pH and temperature. Studies on the hydrolytic stability of bioconjugates containing a pyrrole (B145914) moiety have shown that stability can vary significantly with pH. nih.gov For instance, some compounds were found to be unstable at pH 2.0 and pH 7.4. nih.gov

Computational and Theoretical Investigations of the 4 Piperidin 4 Yl Pyrrolidin 2 One System

Conformational Analysis and Energetic Landscapes of the Compound

The conformational flexibility of 4-(Piperidin-4-yl)pyrrolidin-2-one is a key determinant of its molecular recognition properties. This flexibility arises from the puckering of both the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the rotation around the single bond connecting them.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and can be populated at higher energies. The substituents on the piperidine ring can influence the equilibrium between these conformations.

The pyrrolidin-2-one (or γ-lactam) ring is also non-planar and can adopt various envelope and twisted conformations. The puckering of the pyrrolidine ring is influenced by its substituents, and these conformational preferences can impact the biological activity of pyrrolidine-based compounds. For instance, in some pyrrolidine derivatives, the cis or trans configuration of substituents at the 3 and 4 positions is a critical factor for their biological function.

The energetic landscape of the entire this compound molecule is a complex surface defined by the relative energies of all possible conformations. Computational methods such as potential energy surface (PES) scanning can be employed to explore this landscape. By systematically rotating the dihedral angle of the bond connecting the two rings and allowing the rings to relax into their minimum energy conformations, a profile of the energetically favorable and unfavorable arrangements can be generated. This analysis helps in identifying the global minimum energy conformation and other low-energy conformers that are likely to be biologically relevant.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into several key properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Electrostatic Potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological targets, such as proteins, through electrostatic interactions and hydrogen bonding.

Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

These descriptors are valuable for predicting the types of chemical reactions the molecule is likely to undergo and for understanding its pharmacokinetic properties. In silico studies on related compounds, such as sulfonamide-Schiff base derivatives, have utilized DFT to analyze molecular geometry and electronic properties, providing a framework for how this compound could be similarly investigated nih.gov.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are not available from static quantum chemical calculations mdpi.com. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding environment, typically water.

By simulating the molecule in a solvent box, MD can reveal:

Conformational Dynamics: How the molecule transitions between different conformations and the timescales of these motions.

Solvent Effects: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds. This is crucial for understanding the molecule's solubility and how it is recognized by biological receptors.

Stability of Complexes: If the molecule is docked into a protein binding site, MD simulations can be used to assess the stability of the protein-ligand complex over time.

For example, MD simulations have been used to study the binding stability of pyrrolidin-2-one derivatives with acetylcholinesterase, a key enzyme in Alzheimer's disease researchgate.netnih.gov. These studies often analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the ligand in the binding pocket.

In Silico Prediction of Molecular Interactions and Binding Site Analysis

In the absence of experimental structural data, computational docking and binding site analysis are invaluable for predicting how this compound might interact with specific biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Studies on piperidine and pyrrolidin-2-one derivatives have successfully used molecular docking to identify potential binding modes and to rationalize structure-activity relationships (SAR) researchgate.netnih.gov.

Binding Site Analysis: Once a plausible binding pose is identified, a detailed analysis of the interactions between the ligand and the amino acid residues of the binding site can be performed. This helps in identifying key interactions that are crucial for binding affinity and selectivity. For instance, the piperidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The carbonyl group of the pyrrolidin-2-one ring is a strong hydrogen bond acceptor.

Ligand-Based and Structure-Based Design Principles for Analog Generation

The this compound scaffold can serve as a starting point for the design of new analogs with improved properties. Both ligand-based and structure-based design strategies can be employed for this purpose.

Ligand-Based Design: This approach is used when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This model can be generated from a set of known active molecules and then used to screen virtual libraries for new compounds that match the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models can be used to predict the activity of new, unsynthesized analogs.

Structure-Based Design: When the three-dimensional structure of the target protein is available, it can be used to guide the design of new ligands.

Fragment-Based Drug Discovery (FBDD): This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent ligands.

De Novo Design: This involves designing a novel ligand from scratch to fit into the binding site of the target protein. Computational programs can be used to build molecules atom-by-atom within the binding site, optimizing their interactions with the protein.

By applying these computational and theoretical methods, researchers can gain a deeper understanding of the properties of this compound and rationally design new molecules with desired biological activities.

Molecular and Biochemical Mechanisms of Interaction for 4 Piperidin 4 Yl Pyrrolidin 2 One Derivatives in Research Models

Investigation of Molecular Target Engagement in In Vitro Systems

In vitro studies are fundamental to characterizing the direct molecular interactions between a compound and its biological targets. For derivatives containing piperidine (B6355638) and pyrrolidinone motifs, these investigations have primarily focused on their effects on enzymes, receptors, and protein-protein interactions.

Enzyme Inhibition and Activation Mechanisms

Derivatives featuring the pyrrolidinone and piperidine scaffolds have been identified as potent inhibitors of several enzyme classes, most notably kinases and deubiquitinases.

One area of focus has been the inhibition of Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that promote growth and survival and is often dysregulated in cancer. rsc.org A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which contain a piperidine core structurally related to the subject compound, have been developed as potent, ATP-competitive inhibitors of PKB. rsc.org Optimization of this series led to compounds with nanomolar inhibitory activity and high selectivity (up to 150-fold) for PKB over the related PKA kinase. rsc.org X-ray crystallography of one such inhibitor bound to PKBβ revealed that the 4-amino group of the piperidine ring forms key interactions with amino acid residues Glu236 and the backbone carbonyl of Glu279 in the enzyme's active site. rsc.org

Similarly, derivatives based on a pyrido[3,4-b]pyrazine (B183377) scaffold, incorporating a pyrrolidine (B122466) ring, were identified as potent dual inhibitors of Salt-Inducible Kinase 2 (SIK2) and SIK3. nih.gov Further structure-activity relationship (SAR) studies, which involved replacing the pyrrolidine with a piperidine ring, led to a threefold increase in activity against SIK2. nih.gov These compounds are being investigated for their potential in treating autoimmune and inflammatory diseases by reprogramming myeloid cells to an immunoregulatory phenotype. nih.gov

More recently, a pyrrolo[2,3-d]pyrimidin-4-one derivative was identified as a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cancers. mdpi.com

Table 1: Enzyme Inhibition by Piperidine-Pyrrolidinone Related Derivatives

| Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-Competitive | Nanomolar potency; up to 150-fold selectivity over PKA. | rsc.org |

| Pyrido[3,4-b]pyrazine derivatives | Salt-Inducible Kinase 2/3 (SIK2/SIK3) | Not specified | Replacement of pyrrolidine with piperidine enhanced SIK2 activity. | nih.gov |

| Pyrrolo[2,3-d]pyrimidin-4-one derivative | Ubiquitin-Specific Protease 7 (USP7) | Not specified | Identified as a potent inhibitor for potential cancer therapy. | mdpi.com |

Receptor Binding and Allosteric Modulation Characterization

The piperidine and pyrrolidinone moieties are common scaffolds for compounds targeting G protein-coupled receptors (GPCRs). Research has demonstrated their role in both direct (orthosteric) binding and allosteric modulation.

A series of 4-N-linked-heterocyclic piperidine derivatives were synthesized and found to possess high affinity for the human dopamine (B1211576) D4 receptor, with one optimized compound showing an affinity of 5.2 nM. This compound also exhibited over 300-fold selectivity for the D4 receptor compared to the D2 and D3 subtypes.

In another area, compounds with related core structures have been developed as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a promising strategy for treating cognitive deficits. A novel class of M1 mAChR PAMs based on a 4-phenylpyridin-2-one scaffold exhibited comparable binding affinity to reference compounds but with significantly improved positive cooperativity with the native ligand, acetylcholine, while maintaining high selectivity for the M1 receptor. This work highlights the potential for these scaffolds to fine-tune receptor activity rather than simply blocking or activating it.

Table 2: Receptor Interaction by Piperidine-Pyrrolidinone Related Derivatives

| Derivative Class | Target Receptor | Type of Interaction | Key Findings | Reference |

|---|---|---|---|---|

| 4-N-linked-heterocyclic piperidine derivatives | Human Dopamine D4 | High-affinity ligand | Affinity (Ki) of 5.2 nM with >300-fold selectivity over D2/D3. | |

| 4-Phenylpyridin-2-one derivatives | M1 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulator (PAM) | Markedly improved positive cooperativity with acetylcholine. |

Protein-Protein Interaction Modulators

The disruption of protein-protein interactions (PPIs) is an increasingly important therapeutic strategy, particularly in oncology. The p53-MDM2 interaction is a critical target, as inhibiting it can restore the tumor-suppressing function of p53. rsc.org Structure-based design has led to the successful identification of novel p53-MDM2 inhibitors built upon a pyrrolidone scaffold. rsc.org These compounds function by mimicking the key hydrophobic and hydrogen bonding interactions required to block the binding of p53 to MDM2. rsc.org Optimization of an initial hit resulted in highly potent pyrrolidone derivatives with inhibitory constants (Ki) as low as 150.0 nM, and one compound was also shown to be a dual inhibitor of both MDM2 and its homolog, MDMX. rsc.org

Table 3: Protein-Protein Interaction Modulation by Pyrrolidone Derivatives

| Derivative Class | Target Interaction | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolidone derivatives | p53-MDM2 | Orthosteric inhibition | Potent inhibitory activity (Ki = 150.0 nM); dual MDM2/MDMX inhibition observed. | rsc.org |

Elucidation of Cellular Pathway Modulation in Model Biological Systems (e.g., cell lines, primary cultures)

Beyond direct target engagement, it is crucial to understand how a compound behaves within a cellular context, including its ability to enter cells and its metabolic fate.

Investigation of Cellular Permeability and Intracellular Distribution in Model Cells

The ability of a compound to cross the cell membrane and reach its intracellular target is a key determinant of its biological activity. For derivatives containing basic piperidine groups, passive permeability can be a challenge, potentially leading to poor oral bioavailability. nih.gov In the development of SIK inhibitors based on a 1,6-napthyridine scaffold, a derivative containing a basic piperidine moiety displayed poor passive permeability. nih.gov To address this, researchers replaced the piperidine with a neutral trans-cyclobutanol group, which successfully increased passive permeability. nih.gov This demonstrates how targeted chemical modifications to the piperidine portion of a molecule can be used to optimize its cellular access.

Metabolite Identification and Metabolic Transformation Pathways in In Vitro Systems (focused on chemical transformations)

Understanding how a compound is metabolized is critical for predicting its in vivo behavior. In vitro studies using liver microsomes are a standard method for investigating these transformations. For therapeutic agents containing a pyrrolidinyl moiety, cytochrome P450 enzymes are key drivers of metabolism.

Studies on 2,4-dipyrrolidinylpyrimidine, a model compound, incubated with rat liver microsomes revealed three primary hydroxylation products. Analysis indicated that these metabolic transformations occur via at least two distinct chemical mechanisms: the formation of an iminium ion intermediate followed by hydroxylation, and a direct hydrogen abstraction mechanism. Furthermore, some piperidine-containing derivatives have been observed to undergo metabolism by aldehyde oxidase (AO) in human liver S9 fractions. nih.gov These findings underscore the diverse enzymatic pathways that can chemically modify the piperidine-pyrrolidinone scaffold.

Table 4: In Vitro Metabolic Transformations of Related Scaffolds

| Parent Compound/Scaffold | In Vitro System | Key Metabolites | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2,4-dipyrrolidinylpyrimidine | Rat liver microsomes | 4-(3-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine; 4-(2-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine | Direct hydrogen abstraction; Iminium ion intermediate | |

| Pyrido[3,4-b]pyrazine | Human liver S9 fraction | M+16 peak (Oxidized metabolite) | Aldehyde Oxidase (AO) mediated oxidation | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The exploration of 4-(piperidin-4-yl)pyrrolidin-2-one and its analogs has been significantly guided by structure-activity relationship (SAR) studies. These investigations systematically modify the chemical scaffold to understand how specific structural features influence the molecule's interaction with biological targets. The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. nih.gov By making discrete changes to the molecule—such as adding, removing, or replacing functional groups—researchers can map out the chemical requirements for optimal potency, selectivity, and other desired pharmacological properties. nih.gov This iterative process of synthesis and biological evaluation is fundamental to the development of potent and selective molecular probes. nih.gov

For derivatives of this scaffold, SAR studies have been crucial in identifying key interaction points and optimizing their profiles for various targets, including protein kinases and receptors. acs.orgnih.gov These studies have demonstrated that even minor alterations to the pyrrolidinone or piperidine rings, or to substituents attached to them, can lead to significant changes in biological activity. acs.orgresearchgate.net

Positional scanning and the analysis of substituent effects are cornerstones of SAR, providing detailed insights into how modifications at different locations on the this compound scaffold impact its interaction with biological targets. Research has shown that the nature, size, and electronic properties (whether electron-donating or electron-withdrawing) of substituents, as well as their position, critically affect target affinity and selectivity. researchgate.netiaea.org

In the development of inhibitors for Salt-Inducible Kinases (SIKs), a series of derivatives were synthesized to explore the SAR around a related scaffold. One key finding was that replacing a pyrrolidine ring with a piperidine ring resulted in a threefold increase in activity against SIK2, while maintaining similar activity against SIK1 and SIK3. acs.org Further modifications highlighted the importance of substituents on the core structure. For instance, replacing a benzonitrile (B105546) group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety led to a dramatic increase in potency, resulting in a compound that inhibited all SIK isoforms with sub-nanomolar to single-digit nanomolar potency. acs.org

Another critical aspect of SAR is improving selectivity and physicochemical properties. It was hypothesized that the pyrazole (B372694) motif, while boosting potency, might be responsible for a lack of selectivity against off-target kinases like Aurora kinase B. acs.org To address this, the pyrazole substituent was replaced with an N-methyl tetrahydroisoquinoline group. This change successfully increased selectivity against Aurora kinase B while preserving potent activity on SIK2 and SIK3, with over 20-fold selectivity against SIK1. acs.org Furthermore, modifying the basic piperidine moiety to a neutral trans-cyclobutanol group was shown to increase passive permeability, a key property for cellular activity. acs.org

These findings underscore the intricate relationship between specific substituents at defined positions and the resulting biological and pharmacological profile of the compound.

Table 1: SAR Exploration of Piperidine/Pyrrolidine Derivatives as SIK Inhibitors

| Compound Modification | Target(s) | Key Finding |

| Replacement of pyrrolidine with piperidine | SIK1, SIK2, SIK3 | Led to a 3-fold gain of activity on SIK2 while retaining similar activity on SIK1 and SIK3. acs.org |

| Replacement of benzonitrile with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | All SIKs | Resulted in a strong increase in potency, with single-digit nM to sub-nM inhibition. acs.org |

| Replacement of pyrazole substituent with N-methyl tetrahydroisoquinoline | SIKs, Aurora kinase B | Increased selectivity against Aurora kinase B while retaining potent SIK2/SIK3 activity. acs.org |

| Replacement of basic piperidine with neutral trans-cyclobutanol | N/A | Increased passive permeability. acs.org |

Stereoisomer-Dependent Molecular Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of this compound derivatives. Different stereoisomers (enantiomers or diastereomers) of the same compound can exhibit vastly different affinities for their biological targets, as the precise spatial orientation of functional groups is essential for effective binding to the chiral environment of a protein's active site. nih.gov

Research into new series of piperidin-4-one derivatives has explicitly studied the effect of stereochemistry on their biological activities. nih.gov For example, the synthesis of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives and their subsequent evaluation revealed that the specific stereochemical configuration had a pronounced impact on their antibacterial, antifungal, and anthelmintic properties. nih.gov This highlights that the biological response is not merely dependent on the chemical formula but on the exact 3D structure of the molecule.

The principles of stereoisomer-dependent activity are broadly applicable in medicinal chemistry. Studies on other complex cyclic molecules have shown that diastereomeric radicals can have significantly different reactivities. nih.gov The stereochemistry can dictate which isomerization pathways are possible and can influence the competition between different reaction pathways, ultimately leading to different biological outcomes. nih.gov This demonstrates that controlling the stereochemistry of this compound derivatives is a critical parameter for optimizing their molecular activity profiles and achieving desired therapeutic effects.

Development of Mechanistic Assays for Biological Probing and Target Validation

The development and implementation of robust mechanistic assays are essential for characterizing the biological activity of this compound derivatives and validating their intended molecular targets. These assays move beyond simple binding affinity measurements to provide functional data on how a compound modulates the activity of its target, such as an enzyme or receptor. nih.govmdpi.com

A notable example in a related field is the development of a novel chemiluminescent assay for monoacylglycerol lipase (B570770) (MAGL). mdpi.com Initially, researchers aimed to create a tool to assess lipase activity by designing lophine ester derivatives that would produce a light signal upon enzymatic cleavage. mdpi.com The general procedure involved incubating the test compounds with the enzyme, followed by the addition of luminol (B1675438) and hydrogen peroxide to generate a chemiluminescent signal that could be measured by a luminometer. mdpi.com

Unexpectedly, during the development of this assay, it was discovered that some of the lophine derivatives being tested were potent, concentration-dependent inhibitors of MAGL. mdpi.com This discovery turned the assay into a tool for both mechanistic probing and inhibitor screening. Reversibility assays using a separate fluorometric method were then employed to confirm that these compounds interacted with MAGL in a stable, irreversible manner. mdpi.com

Similarly, for this compound derivatives, a suite of assays is employed to confirm their mechanism of action. This includes biochemical assays to measure direct target engagement and inhibition (e.g., kinase activity assays) and phenotypic cellular assays to confirm that the compound elicits the expected biological response in a cellular context. acs.org Docking and molecular dynamics simulation studies are also used as computational assays to predict and rationalize the binding affinity and stability of the compound-target complex. nih.gov Together, these multi-faceted assay systems are crucial for validating molecular targets and understanding the precise biochemical mechanisms through which these compounds exert their effects.

Potential Applications of 4 Piperidin 4 Yl Pyrrolidin 2 One As a Chemical Probe and Scaffold

Utility in Fragment-Based Drug Discovery and Lead Generation Research

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds in drug discovery programs. youtube.com This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. researchgate.netyoutube.com The inherent three-dimensionality of the 4-(piperidin-4-yl)pyrrolidin-2-one scaffold, combining both a five-membered and a six-membered saturated heterocycle, makes it an attractive fragment for screening libraries. researchgate.netnih.gov

The pyrrolidine (B122466) and piperidine (B6355638) rings offer distinct structural features. The pyrrolidine ring, a five-membered nitrogen heterocycle, allows for efficient exploration of pharmacophore space due to its sp3-hybridization and non-planar "pseudorotation". nih.gov The piperidine ring, a common motif in many biologically active compounds, provides a different set of conformational possibilities. researchgate.netresearchgate.net The combination of these two rings in a single fragment allows for the presentation of diverse vectors for chemical modification, facilitating the rapid optimization of initial fragment hits into more potent and selective lead compounds. youtube.comresearchgate.net The ability to generate a variety of substituted derivatives is a key advantage in FBDD, enabling the exploration of structure-activity relationships (SAR) and the improvement of physicochemical properties. researchgate.netnih.gov

Application as a Core Building Block in the Synthesis of Complex Chemical Architectures

The bifunctional nature of this compound, with its secondary amine on the piperidine ring and the lactam functionality of the pyrrolidinone ring, makes it a valuable building block for synthesizing more elaborate molecules. clockss.orgsigmaaldrich.com The piperidine nitrogen can be readily functionalized through various reactions such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents. researchgate.netnih.gov

For instance, the piperidine nitrogen can be used to link the scaffold to other molecular fragments, creating larger and more complex structures. This approach has been utilized in the synthesis of various biologically active compounds. google.comnih.gov The lactam portion of the pyrrolidinone ring can also be subjected to chemical modifications, although it is generally more stable. The presence of two distinct heterocyclic systems provides a rigid framework that can be used to control the spatial orientation of appended functional groups, which is crucial for optimizing interactions with biological targets. nih.gov

Development of Chemical Tools for Interrogating Specific Biological Pathways

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in biological pathways. The this compound scaffold can serve as a starting point for the development of such probes. By systematically modifying the scaffold and assessing the biological activity of the resulting derivatives, researchers can identify compounds with high affinity and selectivity for a particular target.

The development of potent and selective inhibitors often involves the exploration of various substituents on a core scaffold. For example, in the development of NLRP3 inflammasome inhibitors, a similar scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, was used as a starting point for chemical modification. nih.gov This highlights the potential of piperidine-containing scaffolds in developing probes for complex biological targets. The ability to synthesize a library of derivatives based on the this compound core would enable screening against various biological targets to identify novel probes for interrogating specific cellular processes.

Role in the Design and Synthesis of Targeted Protein Degradation Molecules (e.g., PROTACs, molecular glues)

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. fluorochem.co.uk Proteolysis-targeting chimeras (PROTACs) and molecular glues are two key technologies in this field. nih.govresearchgate.net

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The this compound scaffold, with its modifiable piperidine nitrogen, is well-suited for incorporation into PROTAC design as a linker or as part of the ligand for the protein of interest. medchemexpress.com The rigid nature of the fused ring system can help to control the distance and orientation between the target protein and the E3 ligase, which is critical for efficient protein degradation.

Analytical Methodologies for Research Characterization of 4 Piperidin 4 Yl Pyrrolidin 2 One

Chromatographic Separation Techniques for Purity and Isomeric Analysis in Research Samples

Chromatographic methods are essential for assessing the purity of research samples of 4-(Piperidin-4-yl)pyrrolidin-2-one and for separating it from starting materials, byproducts, and potential isomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Given the compound's polar nature and lack of a strong UV-absorbing chromophore, method development requires careful consideration of the stationary phase, mobile phase, and detector. A standard reversed-phase (RP-HPLC) method might employ a C18 column. However, due to the compound's high polarity, it may exhibit poor retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative, offering enhanced retention of polar analytes.

The choice of detector is critical. While a UV detector set at a low wavelength (e.g., 200-220 nm) may provide some response for the amide bond, its sensitivity can be limited. More universal detectors are often preferred. Charged Aerosol Detection (CAD) is a powerful option for non-volatile analytes that lack a chromophore. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides not only universal detection but also mass information that confirms the identity of the main peak and helps in the characterization of impurities. nih.gov

For complex samples containing isomers (e.g., diastereomers or constitutional isomers), two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolving power. A 2D-LC-MS strategy can be developed to ensure comprehensive peak purity assessment, which is particularly crucial for separating compounds with the same mass-to-charge ratio that must be differentiated chromatographically.

Table 1: Illustrative HPLC Conditions for Purity Analysis This table presents typical starting conditions for method development; actual parameters must be optimized for specific instrumentation and samples.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 3.5 µm | zic-pHILIC, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes | 95% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 30 °C | 40 °C |

| Detection | UV (210 nm), CAD, or MS | UV (210 nm), CAD, or MS |

Advanced Spectroscopic Techniques for Elucidation of Molecular Structure and Dynamics in Research Studies

Once purified, the definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the compound's covalent framework.

¹H NMR spectra would confirm the number of distinct protons and their connectivity through spin-spin coupling. Key expected signals include a broad singlet for the piperidine (B6355638) N-H proton, another for the lactam N-H, and distinct multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons on both the piperidine and pyrrolidinone rings. chemicalbook.comoptica.org The chemical shifts of protons adjacent to the nitrogen atoms and the carbonyl group would be deshielded, appearing at a higher frequency (downfield). chemicalbook.com

¹³C NMR spectra would show the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the lactam would be highly deshielded, appearing around 175-180 ppm. psu.edu Carbons adjacent to the nitrogen atoms would also be shifted downfield compared to simple alkanes. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals and confirm the connectivity between the piperidine and pyrrolidinone rings at the C4 position of the pyrrolidinone.

Mass Spectrometry (MS) provides the accurate molecular weight and offers structural clues through fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass. Tandem MS (MS/MS) experiments would induce fragmentation, likely involving cleavage of the bond between the two rings or characteristic ring-opening pathways for the piperidine and pyrrolidinone moieties. miamioh.eduwvu.edurhhz.net

Table 2: Predicted Mass Spectrometry Data for C₉H₁₆N₂O Data predicted based on the compound's elemental formula. Actual results may vary based on instrumentation and conditions.

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₇N₂O⁺ | 169.1335 |

| [M+Na]⁺ | C₉H₁₆N₂ONa⁺ | 191.1155 |

| [M+K]⁺ | C₉H₁₆N₂OK⁺ | 207.0894 |

| [M-H]⁻ | C₉H₁₅N₂O⁻ | 167.1193 |

Source: Adapted from standard mass spectrometry prediction models.

Infrared (IR) Spectroscopy is used to identify key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands:

A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O (amide I) stretch of the γ-lactam.

Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine and the lactam.

Chiral Analytical Methods for Enantiomeric Purity Assessment in Stereoselective Syntheses

The structure of this compound possesses two stereocenters, one at the C4 position of the pyrrolidinone ring and another at the C4 position of the piperidine ring where the substitution occurs. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). In stereoselective synthesis, analytical methods are required to quantify the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). mappingignorance.org

Direct Chiral Chromatography is the most common approach. This involves the use of a Chiral Stationary Phase (CSP) that can differentiate between enantiomers. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD or Chiralpak®) is a widely used technique. nih.gov The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, which have different interaction energies.

Chiral Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. nih.gov

Indirect Chiral Analysis involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column, typically using RP-HPLC. nih.govgoogle.com Common derivatizing agents for amines include Mosher's acid chloride or Marfey's reagent.

Chiral NMR Spectroscopy can also be used to determine enantiomeric purity. This is achieved by adding a chiral solvating agent or a chiral auxiliary to the NMR sample. researchgate.net The agent interacts differently with each enantiomer, inducing a chemical shift difference (non-equivalence) between corresponding protons, allowing for their integration and the determination of the enantiomeric ratio.

Table 3: Overview of Chiral Analytical Strategies

| Method | Principle | Typical Application | Advantages | Considerations |

|---|---|---|---|---|

| Direct Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | Baseline method for determining enantiomeric excess (e.e.). | Direct analysis, no sample derivatization required. | Requires screening of various expensive chiral columns and mobile phases. |

| Indirect Chiral HPLC | Covalent reaction with a chiral derivatizing agent to form diastereomers, followed by separation on an achiral column. nih.gov | Alternative when direct methods fail or for confirmation. | Uses standard, less expensive columns; can enhance detection. | Derivatization reaction must be quantitative and free of kinetic resolution. |

| Chiral NMR Spectroscopy | Use of a chiral solvating agent to induce chemical shift non-equivalence between enantiomers. researchgate.net | Rapid determination of enantiomeric ratio without chromatographic separation. | Fast, no separation needed. | Requires a pure chiral solvating agent; peak overlap can be an issue. |

Future Directions and Emerging Research Avenues for 4 Piperidin 4 Yl Pyrrolidin 2 One Derivatives

Exploration of Uncharted Chemical Space and Novel Derivatization Strategies

The exploration of novel chemical space around the 4-(piperidin-4-yl)pyrrolidin-2-one core is a critical avenue for future research. The inherent structural flexibility of this scaffold, with its piperidine (B6355638) and pyrrolidinone rings, offers multiple points for modification. These modifications can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key Derivatization Strategies:

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a prime site for derivatization. Introducing a variety of substituents, from small alkyl groups to more complex aromatic and heterocyclic moieties, can significantly influence the compound's interaction with biological targets. Research on related piperidine-containing compounds has shown that such modifications can modulate activity against targets like protein kinase B (Akt). nih.gov

Modification of the Pyrrolidinone Ring: The pyrrolidinone ring also presents opportunities for structural diversification. Alterations at positions other than the point of attachment to the piperidine ring can fine-tune the electronic and steric properties of the molecule. The five-membered pyrrolidine (B122466) ring is a common scaffold in drug discovery due to its ability to explore pharmacophore space effectively. nih.gov

Stereochemical Control: The this compound structure contains stereocenters. The synthesis and evaluation of individual stereoisomers are crucial, as different spatial arrangements of substituents can lead to vastly different biological activities and binding modes with target proteins. nih.gov The stereochemistry of substituents on the pyrrolidine ring can significantly impact the biological profile of drug candidates. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Future strategies will likely involve "scaffold hopping," where the piperidine or pyrrolidinone ring is replaced by other cyclic or heterocyclic systems to explore new intellectual property space and improve drug-like properties. For instance, replacing a pyrrolidine with a piperidine has been shown to alter the activity of SIK2 inhibitors. acs.org Bioisosteric replacement of key functional groups can also lead to compounds with enhanced metabolic stability or reduced off-target effects.

Integration with Advanced High-Throughput Screening Technologies

To efficiently explore the vast chemical space made accessible through novel derivatization strategies, the integration of advanced high-throughput screening (HTS) technologies is essential. HTS allows for the rapid assessment of large libraries of compounds against a variety of biological targets. nih.govscispace.com

Emerging HTS Methodologies:

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound derivatives in cellular or whole-organism models can uncover novel mechanisms of action and identify compounds that modulate complex disease-relevant pathways.

High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cellular morphology and function, offering deeper insights than traditional HTS assays.

Mass Spectrometry-Based Screening: Ultra-high-throughput mass spectrometry offers a label-free approach to screening large compound libraries with high sensitivity and robustness, making it suitable for primary screening campaigns. bruker.com

DNA-Encoded Libraries (DELs): This technology enables the synthesis and screening of massive combinatorial libraries of compounds, each tagged with a unique DNA barcode for identification. The application of DEL technology to the this compound scaffold could rapidly identify hits against a wide range of protein targets.

The development of novel HTS methods is crucial for identifying inhibitors for challenging targets. nih.gov

Development of Novel Chemical Modalities for Biological Research

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable tools for basic biological research.

Key Chemical Modalities:

Chemical Probes: Well-characterized, potent, and selective derivatives can serve as chemical probes to investigate the function of specific proteins or pathways in cells and in vivo. The identification of small-molecule inhibitors through screening can lead to the development of such probes. scispace.com

Affinity-Based Probes: By incorporating reactive groups or photo-affinity labels, derivatives can be used to covalently label their protein targets, facilitating target identification and validation studies.

Fluorescently Labeled Analogs: The synthesis of fluorescently tagged versions of active compounds allows for their visualization within cells, providing insights into their subcellular localization and dynamics.

The development of these chemical tools will be instrumental in elucidating the mechanism of action of bioactive this compound derivatives and in dissecting complex biological processes.

Collaborative Research Initiatives in Complex Biological Systems and Multidisciplinary Applications

The multifaceted nature of diseases like Alzheimer's and cancer necessitates a collaborative and multidisciplinary approach to drug discovery. embopress.org The future development of this compound derivatives will benefit significantly from such initiatives.

Areas for Collaboration: